molecular formula C23H26BrN3O2S B15003345 6-bromo-5-methoxy-1-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-2-[(phenylthio)methyl]-1H-indole

6-bromo-5-methoxy-1-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-2-[(phenylthio)methyl]-1H-indole

Cat. No.: B15003345
M. Wt: 488.4 g/mol
InChI Key: DYDZJJIFDLQOAX-UHFFFAOYSA-N
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Description

6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, a methyl group, a piperazine ring, and a phenylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE involves multiple steps, typically starting with the preparation of the indole core. The process may include:

    Bromination: Introduction of the bromine atom at the 6th position of the indole ring.

    Methoxylation: Addition of the methoxy group at the 5th position.

    Methylation: Introduction of the methyl group at the 1st position.

    Piperazine Carbonylation: Attachment of the piperazine ring with a carbonyl group at the 3rd position.

    Phenylsulfanylation: Addition of the phenylsulfanyl group at the 2nd position.

Each step requires specific reagents and conditions, such as the use of bromine for bromination, methanol for methoxylation, methyl iodide for methylation, and appropriate catalysts for carbonylation and sulfanylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE: Lacks the bromine atom at the 6th position.

    6-BROMO-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE: Lacks the methoxy group at the 5th position.

    6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Lacks the phenylsulfanyl group at the 2nd position.

Uniqueness

The uniqueness of 6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H26BrN3O2S

Molecular Weight

488.4 g/mol

IUPAC Name

[6-bromo-5-methoxy-1-methyl-2-(phenylsulfanylmethyl)indol-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H26BrN3O2S/c1-25-9-11-27(12-10-25)23(28)22-17-13-21(29-3)18(24)14-19(17)26(2)20(22)15-30-16-7-5-4-6-8-16/h4-8,13-14H,9-12,15H2,1-3H3

InChI Key

DYDZJJIFDLQOAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N(C3=CC(=C(C=C32)OC)Br)C)CSC4=CC=CC=C4

Origin of Product

United States

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